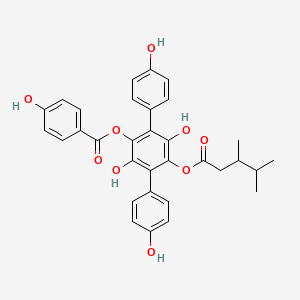
Thelephantin C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thelephantin C is a natural product found in Thelephora aurantiotincta with data available.
Scientific Research Applications
Identification and Isolation
Thelephantin C, along with its derivatives Thelephantins A and B, was first isolated from the mushroom Thelephora aurantiotincta. These compounds are benzoyl p-terphenyl derivatives, identified through extensive spectroscopic analysis including high-resolution 2D NMR, MS, IR, and UV spectra (Quang et al., 2003).
Structural Analysis and Synthesis
Further research has been conducted on the synthesis of similar compounds. For instance, a study focused on the synthesis of ganbajunins D and E, and the proposed structure for thelephantin D, revealing insights into the structural properties of these derivatives (Fujiwara et al., 2015).
Biological Activities
This compound, among other p-terphenyl derivatives, has been studied for its biological activities. A significant example includes the investigation of thelephantin O and its cytotoxic effects on cancer cells. This research has emphasized the potential of p-terphenyl compounds in cancer treatment, particularly regarding their cytotoxic properties and mechanisms of action (Norikura et al., 2013).
Antioxidative Properties
Studies have also demonstrated the antioxidative properties of p-terphenyl compounds, including this compound, derived from various inedible mushrooms. These findings suggest potential applications of these compounds as natural antioxidants (Hashimoto et al., 2005).
Properties
Molecular Formula |
C32H30O9 |
|---|---|
Molecular Weight |
558.6 g/mol |
IUPAC Name |
[4-(3,4-dimethylpentanoyloxy)-2,5-dihydroxy-3,6-bis(4-hydroxyphenyl)phenyl] 4-hydroxybenzoate |
InChI |
InChI=1S/C32H30O9/c1-17(2)18(3)16-25(36)40-30-26(19-4-10-22(33)11-5-19)29(38)31(41-32(39)21-8-14-24(35)15-9-21)27(28(30)37)20-6-12-23(34)13-7-20/h4-15,17-18,33-35,37-38H,16H2,1-3H3 |
InChI Key |
IXNCXNGAGCSAMG-UHFFFAOYSA-N |
SMILES |
CC(C)C(C)CC(=O)OC1=C(C(=C(C(=C1C2=CC=C(C=C2)O)O)OC(=O)C3=CC=C(C=C3)O)C4=CC=C(C=C4)O)O |
Canonical SMILES |
CC(C)C(C)CC(=O)OC1=C(C(=C(C(=C1C2=CC=C(C=C2)O)O)OC(=O)C3=CC=C(C=C3)O)C4=CC=C(C=C4)O)O |
Synonyms |
thelephantin C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Oxo-3-phenyl-1-phthalazinecarboxylic acid [2-[(1,1-dioxo-3-thiolanyl)amino]-2-oxoethyl] ester](/img/structure/B1233284.png)

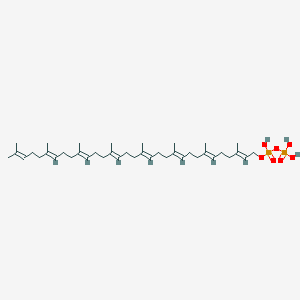
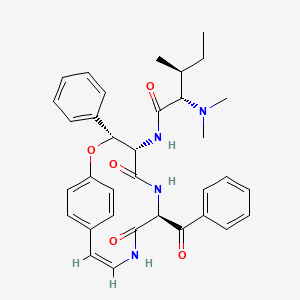
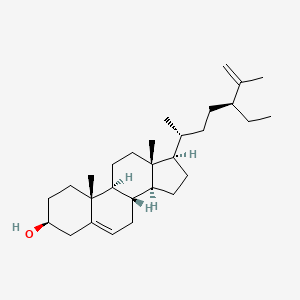
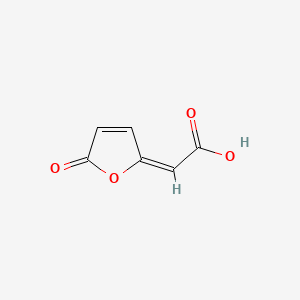


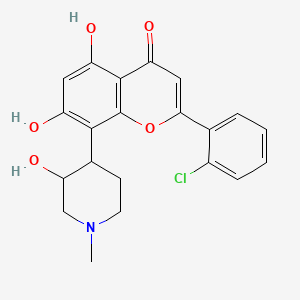
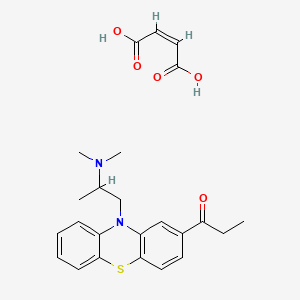
![(3S,4S,6S,8S,10R,12R,14R,16R,17Z,19Z,21Z,23Z,25Z,27S,28S)-4,6,8,10,12,14,16,27-octahydroxy-3-[(1R)-1-hydroxyhexyl]-17,28-dimethyl-1-oxacyclooctacosa-17,19,21,23,25-pentaen-2-one](/img/structure/B1233302.png)
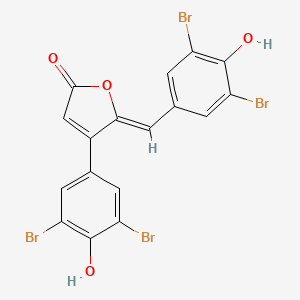
![omega-[(Methylsulfinyl)alkyl]glucosinolate](/img/structure/B1233305.png)
![9-Borabicyclo[3.3.1]nonane](/img/structure/B1233307.png)
